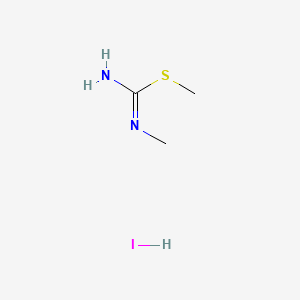

1,2-Dimethyl-2-thiopseudourea hydriodide

Beschreibung

Overview of Pseudourea and Thiopseudourea Structural Motifs

Pseudoureas and their sulfur analogs, thiopseudoureas, are isosteres of urea (B33335) and thiourea (B124793), respectively. The key structural difference lies in the arrangement of atoms. In urea, a carbonyl group is flanked by two amino groups. In thiourea, the carbonyl oxygen is replaced by a sulfur atom, leading to a thiocarbonyl group. This substitution of oxygen with sulfur significantly alters the molecule's properties. Thiourea is a planar molecule, and the C=S bond is weaker than the C=O bond in urea due to less effective pi-bonding between carbon and the larger sulfur atom. differencebetween.com This results in different bond lengths and reactivity. For instance, the C-N bonds in thiourea are shorter than in urea, suggesting a greater degree of delocalization of the nitrogen lone pairs. mst.edu

Pseudoureas and thiopseudoureas, also known as isoureas and isothioureas, are tautomeric forms where one of the amino groups is replaced by an alkoxy or alkylthio group, respectively. This structural variance has profound implications for their chemical behavior, making them valuable intermediates in organic synthesis.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 41306-45-0 | wikipedia.org |

| Molecular Formula | C3H9IN2S | wikipedia.org |

| Molar Mass | 232.07 g/mol | wikipedia.org |

| Melting Point | 134-136 °C | wikipedia.org |

Historical Trajectory of Hydriodide Research in Organic Chemistry

Hydriodic acid (HI) and its corresponding iodide salts have a long and storied history in organic chemistry, primarily valued for their role as strong acids and potent reducing agents. wikipedia.orgsciencemadness.org Early in the history of organic chemistry, chemists utilized hydroiodic acid in attempts to reduce aromatic systems, such as the conversion of benzene (B151609) to methylcyclopentane (B18539) at high temperatures. wikipedia.org It also found application in the reductive cleavage of hydroxyl groups in sugars and other polyols. wikipedia.org

A significant application of hydriodic acid is in the cleavage of ethers, a reaction that underscores the nucleophilicity of the iodide ion. fiveable.me The strength of hydroiodic acid allows for the protonation of the ether oxygen, making it a good leaving group, which is then displaced by the iodide ion. fiveable.me Furthermore, hydriodic acid has been historically employed as a reducing agent for the conversion of aromatic nitro compounds to anilines. wikipedia.org In modern industrial chemistry, hydroiodic acid serves as a co-catalyst in the Cativa process for the production of acetic acid, where it facilitates the conversion of methanol (B129727) to methyl iodide. wikipedia.org The use of iodide as a nucleophile is also famously demonstrated in the Finkelstein reaction, which involves the exchange of a halide for an iodide.

Significance of this compound within Contemporary Chemical Research

This compound, as an S-methylisothiourea derivative, is primarily recognized as a valuable pharmaceutical intermediate. wikipedia.org Its significance lies in its utility as a building block for the synthesis of more complex heterocyclic compounds, many of which exhibit important biological activities.

S-methylisothiourea derivatives are key precursors in the synthesis of various nitrogen-containing heterocycles, including pyrimidines and guanidines. thieme-connect.combu.edu.egresearchgate.net For example, S-methylisothiourea sulfate (B86663) is used in the production of the anticancer drug 5-fluorouracil (B62378) and the fungicide carbendazim. chemicalbook.com Specifically, S-methylisothiourea has been employed in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are scaffolds found in various bioactive molecules. nih.gov The synthesis of this compound is typically achieved through the methylation of N-methyl thiourea with methyl iodide. wikipedia.org

| Reactants | Reagents/Solvents | Product | Reference |

|---|---|---|---|

| N-methyl thiourea | Methyl iodide (MeI), Anhydrous Ethanol (EtOH) | This compound | wikipedia.org |

The isothiourea moiety can also be found in more complex molecules with potential therapeutic applications. For instance, novel adamantane-linked isothiourea derivatives have been synthesized and shown to possess antimicrobial and anti-proliferative properties. nih.govacs.org

Current Research Landscape and Future Directions for Thiopseudourea Derivatives

The current research landscape for thiopseudourea derivatives is vibrant and expanding, with significant efforts focused on their applications in both medicinal chemistry and organocatalysis. Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of therapeutic agents with antiviral, anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects. nih.govdntb.gov.ua

In the realm of organocatalysis, thiourea-based catalysts have emerged as powerful tools for a variety of asymmetric transformations. mdpi.com Their ability to act as hydrogen-bond donors allows for the activation of electrophiles, facilitating reactions with high stereoselectivity. The future of organocatalysis is expected to see the development of novel catalyst designs and the integration of organocatalysis with other catalytic systems to create more efficient and sustainable chemical processes. chemicalbook.com

Future research on thiopseudourea derivatives is likely to focus on several key areas:

Development of Novel Therapeutics: The diverse biological activities of thiourea-containing compounds will continue to inspire the design and synthesis of new drug candidates targeting a range of diseases. dntb.gov.ua

Advanced Organocatalysts: The design of more sophisticated bifunctional and multifunctional thiopseudourea-based organocatalysts will enable more complex and selective chemical transformations.

Sustainable Chemistry: The development of greener synthetic routes to thiopseudourea derivatives and their application in environmentally benign catalytic processes will be a growing area of interest.

Materials Science: The unique coordination properties of the thiourea moiety may be exploited in the development of new functional materials, such as polymers and metal-organic frameworks.

Eigenschaften

IUPAC Name |

methyl N'-methylcarbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.HI/c1-5-3(4)6-2;/h1-2H3,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUMWDDMSHXGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483043 | |

| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41306-45-0 | |

| Record name | Carbamimidothioic acid, N-methyl-, methyl ester, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41306-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dimethyl 2 Thiopseudourea Hydriodide and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods are the most straightforward routes to isothiouronium salts, typically involving the S-alkylation of a corresponding thiourea (B124793) derivative.

The most common and direct method for synthesizing S-alkylisothiouronium salts, including 1,2-Dimethyl-2-thiopseudourea hydriodide, is the direct alkylation of the corresponding thiourea. In this case, N,N'-dimethylthiourea serves as the nucleophile, with the sulfur atom attacking an alkylating agent. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism.

The general reaction is as follows:

(CH₃NH)₂C=S + CH₃I → [(CH₃NH)₂C(SCH₃)]⁺I⁻

This reaction is typically carried out by treating N,N'-dimethylthiourea with methyl iodide. The sulfur atom of the thiourea is the most nucleophilic center, leading to the formation of the S-methylated product, an isothiouronium salt.

The generation of isothiouronium salts from thioureas is a widely applicable synthetic strategy. The reaction involves the treatment of a thiourea with an alkyl halide, leading to the formation of an S-alkylisothiouronium salt. wikipedia.org This method is efficient for a variety of alkyl halides, including primary and secondary halides. rsc.org The reactivity of the alkyl halide plays a significant role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

The general scheme for this reaction is:

SC(NR¹R²)₂ + R³X → [R³SC(NR¹R²)₂]⁺X⁻

where R¹, R², and R³ can be hydrogen, alkyl, or aryl groups, and X is a halide. For the synthesis of this compound, R¹ and R² are methyl groups, R³ is a methyl group, and X is iodide.

Precursor-Based Synthetic Routes

Precursor-based routes offer alternative pathways to the target molecule, often starting from more complex or protected forms of thiourea. These methods can be advantageous when specific substitution patterns are desired or when the direct synthesis approach is not feasible.

1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, also known as N,N'-Di-Boc-S-methylisothiourea, is a versatile reagent in organic synthesis that can serve as a precursor to various guanidinylating agents and, by extension, isothiouronium salts. The tert-butoxycarbonyl (Boc) groups are protecting groups for the nitrogen atoms of the thiourea moiety.

The synthesis of this compound from this precursor would involve the deprotection of the Boc groups. This deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. google.comnih.gov Following or concurrent with the deprotection, N-methylation could be achieved, although a more common use of this precursor is in guanidinylation reactions. A hypothetical route could involve the removal of the Boc groups to yield S-methylisothiourea, which would then need to be N-methylated. However, selective N-methylation at this stage can be challenging.

A more plausible application of this precursor is in the synthesis of more complex analogues where the Boc groups are removed to unmask the reactive amino groups for further functionalization.

Aroyl isothiocyanates are reactive intermediates that can be used to synthesize a variety of substituted thioureas. These can be generated in situ from the corresponding aroyl chloride and a thiocyanate (B1210189) salt. The aroyl isothiocyanate can then react with an amine, such as methylamine (B109427) (which can be derived from methylurea), to form an N-aroyl-N'-methylthiourea.

The general reaction sequence is as follows:

ArCOCl + SCN⁻ → ArCO-N=C=S + Cl⁻ ArCO-N=C=S + CH₃NH₂ → ArCONHCSNHCH₃

While this method is effective for producing N-acylthiourea derivatives, its direct application to the synthesis of this compound is less straightforward. It would require subsequent removal of the aroyl group and methylation of the second nitrogen atom. However, this approach is highly valuable for creating a diverse range of N-substituted thiourea precursors, which can then be S-alkylated to form a library of isothiouronium salt analogues.

Reaction Conditions and Optimization Strategies in Synthesis

The synthesis of isothiouronium salts can be optimized by carefully selecting the reaction conditions, including the solvent, temperature, base, and reaction time.

For the direct S-alkylation of thioureas, the choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are often employed as they can dissolve the reactants and facilitate the SN2 reaction.

The reaction temperature is another critical parameter. While many S-alkylation reactions proceed readily at room temperature, gentle heating can be used to accelerate the reaction, particularly for less reactive alkyl halides. However, for volatile reagents like methyl iodide, excessive heating in an open system can lead to loss of the reagent and reduced yields. reddit.com In such cases, conducting the reaction in a sealed vessel or under reflux with a condenser is advisable.

The presence of a base is generally not required for the S-alkylation of thioureas, as the thiourea itself is sufficiently nucleophilic. However, in some related syntheses involving thiourea, a mild base like potassium carbonate or potassium phosphate (B84403) may be used. rsc.org

Optimization of reaction conditions often involves a systematic study of these parameters to achieve the highest yield and purity of the desired product. Below is a hypothetical data table illustrating the optimization of the synthesis of an S-alkylisothiouronium salt, based on general principles.

| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl Iodide | Acetone | 25 | 24 | 85 |

| 2 | Methyl Iodide | Acetonitrile | 25 | 24 | 90 |

| 3 | Methyl Iodide | DMF | 25 | 12 | 92 |

| 4 | Methyl Iodide | Acetone | 50 | 6 | 88 |

| 5 | Methyl Bromide | DMF | 50 | 12 | 75 |

This is a representative table based on general chemical principles and not from a specific cited synthesis of this compound.

Steric hindrance in both the thiourea and the alkyl halide can also affect the reaction rate. Less sterically hindered primary alkyl halides react faster than secondary halides, and tertiary halides are generally unreactive under these conditions. rsc.org

Green Chemistry Principles in Thiopseudourea Synthesis

The principles of green chemistry are fundamentally reshaping synthetic routes to minimize environmental impact. In the context of thiopseudourea synthesis, this involves a departure from traditional methods that often rely on volatile organic solvents and hazardous reagents. The focus is now on developing catalytic systems that are efficient and recyclable, and on adopting alternative energy sources like microwave irradiation to accelerate reactions and improve energy efficiency.

Environmentally Benign Catalytic Approaches

The use of environmentally benign catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are non-toxic, recyclable, and highly efficient. While specific research on catalytic systems for the direct synthesis of this compound is limited, the broader field of thiourea and its derivatives offers insights into potential green catalytic strategies.

Thiourea derivatives themselves have been recognized as effective organocatalysts, operating through hydrogen-bonding interactions. researchgate.netunito.it This catalytic activity is a "green" feature, as it avoids the use of potentially toxic metal catalysts. For the synthesis of thiopseudoureas, which typically involves the S-alkylation of a thiourea, the focus of green catalysis lies in the use of recyclable and non-hazardous catalytic systems.

One promising area is the use of recyclable catalysts . For instance, various recyclable catalytic systems, including polysiloxane-encapsulated metal nanoparticles, silica-supported nanocatalysts, and metal-organic frameworks (MOFs), have been reviewed for their potential in green synthesis, although their direct application to thiopseudourea synthesis is yet to be extensively explored. lew.ronih.gov The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. For example, nickel nanoparticles supported on various materials have been shown to be effective and reusable heterogeneous catalysts for the N-alkylation of amines with alcohols, a reaction type that shares mechanistic similarities with S-alkylation. researchgate.net

Ionic liquids have also emerged as green catalytic media for various organic transformations, including S-arylation reactions. researchgate.netresearchgate.netnih.govgoogle.com Their low volatility and potential for recyclability make them attractive alternatives to conventional organic solvents. Research into their application for the S-alkylation of N,N'-dialkylthioureas could pave the way for greener synthetic routes to compounds like this compound.

The following table summarizes potential environmentally benign catalytic approaches for the synthesis of thiopseudourea analogues based on current green chemistry research.

| Catalytic Approach | Catalyst Type | Potential Advantages | Recyclability |

| Organocatalysis | Thiourea Derivatives | Metal-free, low toxicity | Possible with supported catalysts |

| Heterogeneous Catalysis | Supported Metal Nanoparticles (e.g., Ni/θ-Al2O3) | High activity, easy separation | High |

| Ionic Liquids | Imidazolium-based salts | Green solvent, potential catalytic activity | Yes |

Solvent-Free and Microwave-Assisted Syntheses

Moving away from traditional solvent-based refluxing methods, solvent-free and microwave-assisted syntheses represent significant strides in the green production of chemicals. These techniques often lead to shorter reaction times, higher yields, and a significant reduction in waste.

Solvent-free synthesis , as the name suggests, eliminates the use of organic solvents, which are often a major source of environmental pollution. Reactions can be carried out by grinding the reactants together, sometimes with a solid support, or by heating the neat reaction mixture. While specific examples for the solvent-free synthesis of this compound are not prevalent in the literature, the principle has been successfully applied to the synthesis of other heterocyclic compounds. For instance, solvent-free methods have been developed for the synthesis of imidazole (B134444) and pyrazole (B372694) derivatives through epoxide ring opening under microwave irradiation. nih.gov

Microwave-assisted synthesis has gained considerable attention as a green technology. Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. numberanalytics.com This is due to the efficient and direct heating of the reaction mixture, leading to higher energy efficiency. A notable example relevant to thiopseudourea synthesis is the microwave-assisted synthesis of S-alkylisothiouronium salts. In one study, the reaction of alkyl halides with thiourea was carried out in water under microwave irradiation, demonstrating a time-saving and environmentally friendly alternative to conventional methods. numberanalytics.com The use of water as a solvent further enhances the green credentials of this approach. researchgate.net

Another study demonstrated the rapid N-alkylation of amides and lactams under solvent-free, phase-transfer catalytic conditions using microwave irradiation, highlighting the broad applicability of this technique. nih.gov The synthesis of N-alkylisatin-β-thiocarbohydrazones has also been efficiently achieved using microwave assistance, with reaction times significantly reduced compared to conventional reflux methods. researchgate.net

The table below presents a comparison of conventional and microwave-assisted synthesis for the S-alkylation of thiourea, based on available research.

| Method | Reaction Time | Yield | Solvent | Environmental Impact |

| Conventional Reflux | Several hours | Variable | Organic Solvents | High (solvent waste) |

| Microwave-Assisted | Minutes | Generally High | Water or Solvent-free | Low |

Ultrasound-assisted synthesis is another emerging green technique that utilizes acoustic cavitation to enhance chemical reactivity. unito.itnih.govnumberanalytics.comnih.govfccollege.ac.in This method can lead to faster reactions, improved yields, and milder reaction conditions, often without the need for catalysts. While its specific application to the synthesis of this compound is yet to be reported, its successful use in the synthesis of other functionalized heterocyclic derivatives suggests its potential as a green alternative. unito.itnih.govfccollege.ac.in

Chemical Reactivity and Mechanistic Investigations of 1,2 Dimethyl 2 Thiopseudourea Hydriodide

Nucleophilic Reactivity with Hydroxylic Solvents

The presence of a good leaving group, the S-methyl moiety, renders the central carbon atom of 1,2-dimethyl-2-thiopseudourea hydriodide electrophilic and thus prone to attack by nucleophiles. Hydroxylic solvents, acting as nucleophiles, can induce solvolysis of the compound.

Reactions with Alcohols: Product Profiles and Selectivity

The reaction of this compound with alcohols, a process known as alcoholysis, results in the formation of O-alkyl-N,N'-dimethylisourea and methyl mercaptan. The reaction is believed to proceed through a nucleophilic substitution mechanism, likely of the SN1 type, involving the formation of a carbocationic intermediate upon the departure of the weakly basic thiourea (B124793) leaving group.

The product profile and selectivity of the alcoholysis are dependent on the structure of the alcohol used. Primary alcohols, being less sterically hindered, are expected to react more readily than secondary or tertiary alcohols. The table below illustrates the expected product distribution for the reaction with methanol (B129727) and ethanol.

| Alcohol | Major Product | Expected Yield (%) |

| Methanol | O-Methyl-N,N'-dimethylisourea | High |

| Ethanol | O-Ethyl-N,N'-dimethylisourea | Moderate to High |

| Isopropanol | O-Isopropyl-N,N'-dimethylisourea | Moderate |

| tert-Butanol | O-tert-Butyl-N,N'-dimethylisourea | Low |

Note: The yields presented are illustrative and based on general principles of SN1 reactivity and steric hindrance.

Reactions with Water: Mechanistic Insights

In the presence of water, this compound undergoes hydrolysis. The mechanism is thought to be analogous to that of other S-alkylisothioureas, proceeding via an SN1 pathway. The initial step involves the dissociation of the C-S bond to form a stabilized carbocation and N,N'-dimethylthiourea. The carbocation is then attacked by a water molecule, a weak nucleophile, to form a protonated isourea intermediate. Subsequent deprotonation yields N,N'-dimethylurea and regenerates the hydriodic acid catalyst.

Kinetic studies on related S-alkylisothioureas have shown that the rate of hydrolysis is dependent on the stability of the carbocation intermediate and the nature of the leaving group. The reaction is generally favored in polar protic solvents like water, which can solvate both the departing leaving group and the carbocation intermediate.

Influence of Electron-Withdrawing Groups on Reactivity

The reactivity of isothiourea derivatives in nucleophilic substitution reactions can be significantly influenced by the electronic nature of the substituents on the nitrogen atoms. The presence of electron-withdrawing groups on the N-methyl substituents of this compound would be expected to decrease the rate of SN1-type reactions.

Formation of Specific By-products and Derived Species

The reactions of this compound with hydroxylic solvents not only yield the primary substitution products but also lead to the formation of several by-products and derived species.

Evolution of Methyl Mercaptan

A consistent by-product in both the alcoholysis and hydrolysis of this compound is methyl mercaptan (methanethiol). This volatile and odorous compound is formed from the S-methyl group of the starting material. Following the nucleophilic attack and cleavage of the C-S bond, the resulting N,N'-dimethylthiourea can exist in equilibrium with its tautomeric form. Under acidic conditions, this can lead to the release of methyl mercaptan. The evolution of this gas can be detected by gas chromatography or by its characteristic odor.

Generation of Urea (B33335) and Thiolcarbamate Derivatives

In aqueous media, the primary hydrolysis product, N,N'-dimethylisourea, is often unstable and can further react to form N,N'-dimethylurea. This transformation involves the tautomerization of the isourea to a carbodiimide (B86325) intermediate, which is then hydrated to yield the corresponding urea.

Under certain conditions, particularly if the reaction is not carried out to completion or if there are competing reaction pathways, thiolcarbamate derivatives could potentially be formed. For instance, if the initial nucleophilic attack occurs at one of the nitrogen atoms instead of the central carbon, a different reaction cascade could be initiated, although this is generally considered a minor pathway for S-alkylisothiouronium salts. The formation of S-methyl N,N'-dimethylthiolcarbamate would require a rearrangement or a different mechanistic route that is less favored than the direct C-S bond cleavage.

Intramolecular Rearrangement Processes

Intramolecular rearrangements are fundamental reactions in organic chemistry that involve the migration of an atom or group within the same molecule. For this compound, such processes could potentially involve the migration of one of the methyl groups.

The study of alkyl group migrations in this compound would focus on the potential for a methyl group to shift from the sulfur atom to one of the nitrogen atoms, or vice versa. This type of rearrangement, often thermally induced, would lead to the formation of a structural isomer. A comprehensive investigation would involve heating the compound under various conditions (e.g., in different solvents or neat) and analyzing the product mixture using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to identify any isomeric products.

To date, specific studies detailing such alkyl group migrations for this compound have not been found. General principles of similar rearrangements in related S-alkylisothiourea systems suggest that such a migration could be plausible, but dedicated research is required for confirmation.

An alternative pathway for rearrangement could involve dissociation and displacement mechanisms. In this scenario, the hydriodide salt could dissociate to some extent, followed by an intermolecular or intramolecular displacement of a methyl group. For instance, the iodide anion could act as a nucleophile to demethylate the sulfur atom, generating methyl iodide and 1-methyl-2-thiourea. A subsequent reaction could then lead to the formation of a rearranged product.

Investigating these mechanisms would require careful kinetic studies and the use of trapping agents to capture any reactive intermediates. The polarity of the solvent would be expected to play a significant role in such a process. However, specific experimental evidence for these mechanisms in the context of this compound is not currently available.

Kinetic and Thermodynamic Parameters of Reaction Pathways

To fully understand any potential rearrangement pathways, it is crucial to determine their kinetic and thermodynamic parameters. This would involve measuring reaction rates at different temperatures to calculate the activation energy, enthalpy, and entropy of activation. The equilibrium constant between the reactant and any rearranged product would provide information about the change in Gibbs free energy for the reaction.

A hypothetical study could involve monitoring the concentration of this compound and any rearrangement products over time at various temperatures using a technique like High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy. From this data, the following parameters could be determined:

| Parameter | Description |

| Rate Constant (k) | A measure of the reaction speed. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactant to the transition state. |

| Entropy of Activation (ΔS‡) | The change in entropy in going from the reactant to the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy in going from the reactant to the transition state. |

| Enthalpy of Reaction (ΔH) | The overall change in enthalpy for the reaction. |

| Entropy of Reaction (ΔS) | The overall change in entropy for the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | The overall change in Gibbs free energy for the reaction, indicating the spontaneity of the reaction. |

Without experimental data, it is not possible to provide values for these parameters for this compound.

Role of this compound in Broader Organic Reaction Mechanisms

Given its structure as an isothiouronium salt, this compound has the potential to serve as a precursor or intermediate in various organic reactions. For example, it could be used as a methylating agent, transferring a methyl group to a nucleophile. The thiopseudourea moiety could also act as a ligand in organometallic chemistry or as a building block in the synthesis of heterocyclic compounds.

However, without specific studies on its reactivity, its precise role in broader organic reaction mechanisms remains speculative. Further research is needed to explore its synthetic utility and to understand how its potential for intramolecular rearrangement might influence its reactivity in other transformations.

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Analysis

Determination of Crystal System and Space Group

Information regarding the crystal system and space group for 1,2-Dimethyl-2-thiopseudourea hydriodide could not be located in the available scientific literature. This fundamental crystallographic data is the first step in a complete structural elucidation and is necessary for any subsequent detailed analysis.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without a published crystal structure, a quantitative analysis of the bond lengths, bond angles, and torsional angles for this compound cannot be performed. Such data would be critical for understanding the precise geometry of the molecule, including the planarity of the thiopseudourea core and the orientation of the methyl substituents.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The hydriodide salt of 1,2-Dimethyl-2-thiopseudourea is expected to exhibit a network of intermolecular interactions, including hydrogen bonds involving the N-H protons and the iodide anion, and potentially halogen bonding. However, without crystallographic data, the nature, geometry, and strength of these interactions remain speculative. The study of these non-covalent interactions is crucial for understanding the crystal packing and the physical properties of the compound.

Advanced Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the molecular structure, connectivity, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Conformation

While NMR spectroscopy is a powerful tool for elucidating molecular structure in solution, a definitive and verified set of NMR data for this compound is not available in the public domain. A patent document (US20100069355A1) presents ¹H-NMR data ostensibly for this compound; however, the reported spectral details, including multiple signals in the aromatic region, are inconsistent with the expected simple aliphatic structure of this compound google.com. This discrepancy suggests a possible misattribution of the data in the source document. Accurate ¹H and ¹³C-NMR data would be essential for confirming the molecular structure and for conformational analysis in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound has not been identified in the surveyed literature. An IR spectrum would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, such as the N-H, C-H, C=N, and C-S bonds. This information would serve to confirm the presence of these groups and provide insights into the bonding and intermolecular interactions within the compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. While detailed experimental mass spectral data for this compound is not extensively reported in publicly available literature, the theoretical application of this method provides a clear framework for its structural confirmation.

In a mass spectrometry experiment, the this compound molecule would be ionized. Due to the ionic nature of the hydriodide salt, soft ionization techniques such as Electrospray Ionization (ESI) would be most suitable. In ESI-MS, the analyte is expected to be observed as the protonated cation, [C3H8N2S + H]+. The mass-to-charge ratio (m/z) of this cation would be a primary indicator of the molecular weight of the free base.

The molecular formula of the free base, 1,2-Dimethyl-2-thiopseudourea, is C3H8N2S. The calculated monoisotopic mass of this free base is approximately 104.04 Da. Therefore, the protonated molecule, [M+H]+, would be expected to produce a molecular ion peak at an m/z of approximately 105.05.

High-resolution mass spectrometry (HRMS) would be instrumental in unequivocally confirming the elemental composition. HRMS can measure m/z values to several decimal places, allowing for the determination of the exact molecular formula. For the [M+H]+ ion of 1,2-Dimethyl-2-thiopseudourea, the exact mass would be calculated and compared to the experimentally observed m/z value. A close match between the theoretical and observed mass would provide strong evidence for the proposed molecular formula, C3H9N2S+.

Furthermore, the fragmentation pattern of the molecular ion in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. While specific fragmentation pathways for this compound are not documented, logical bond cleavages can be predicted. Common fragmentation patterns for isothiourea derivatives involve the cleavage of C-S, C-N, and N-C bonds. The analysis of these fragment ions would help to piece together the connectivity of the atoms within the molecule, further corroborating the structure of 1,2-Dimethyl-2-thiopseudourea.

Table 1: Theoretical Mass Spectrometry Data for 1,2-Dimethyl-2-thiopseudourea

| Parameter | Expected Value | Description |

| Ionization Mode | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and ionic compounds. |

| Observed Ion | [M+H]+ | The protonated molecular ion of the free base. |

| Theoretical m/z of [M+H]+ | ~105.05 | The expected mass-to-charge ratio for the C3H9N2S+ ion. |

| High-Resolution MS (HRMS) | Precise m/z measurement | Confirms the elemental composition by matching the experimental mass to the calculated exact mass. |

Computational Chemistry Approaches

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of molecules. nih.gov These calculations provide a detailed picture of the electronic environment, which dictates the molecule's stability, bonding, and reactivity. mdpi.com For 1,2-Dimethyl-2-thiopseudourea hydriodide, these investigations would focus on the cationic part, as it governs the primary chemical characteristics.

DFT calculations are adept at mapping the electronic landscape of a molecule. nih.gov For the 1,2-dimethyl-2-thiopseudouronium cation, the analysis would reveal a delocalized positive charge across the N-C-S backbone. The C-N bonds are expected to have significant double-bond character, while the C=S bond is weaker than a typical thione due to this resonance. wikipedia.org

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

| Calculated Parameter | Significance for 1,2-Dimethyl-2-thiopseudourea Cation |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO Energy | Indicates the ability to accept electrons; related to electron affinity. mdpi.com |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. sciforum.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, highlighting acidic protons (positive potential) and nucleophilic sites. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Quantifies charge delocalization, bond orders, and hyperconjugative interactions. nih.gov |

The electronic structure data from quantum calculations directly inform predictions of chemical reactivity. Thiouronium salts are known intermediates in organic synthesis, for example, in the preparation of thiols from alkyl halides. wikipedia.org Computational studies can model the reaction pathways for such transformations. researchgate.net

For the 1,2-dimethyl-2-thiopseudouronium cation, the N-H protons are expected to be the most acidic sites, making them susceptible to deprotonation by a base. The sulfur atom, despite being part of a delocalized system, can still exhibit nucleophilic character. DFT calculations can model proposed reaction mechanisms, such as nucleophilic attack or hydrolysis, by calculating the transition state energies and activation barriers, thereby predicting the most favorable reaction pathway. researchgate.netmdpi.com

The 1,2-dimethyl-2-thiopseudouronium cation possesses rotational freedom around the C-S and C-N single bonds. This allows for various spatial arrangements, or conformations. Computational methods can systematically explore this conformational landscape to identify the most stable structures (global and local minima on the potential energy surface). Studies on similar chiral thiouronium salts have shown that different rotamers (e.g., syn-syn, syn-anti) can be preferred depending on the solvent environment. researchgate.netscispace.com Calculating the relative energies of these conformers is crucial for understanding the molecule's behavior and interactions in different phases. researchgate.net

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. ucl.ac.uk This approach is ideal for understanding the behavior of this compound in solution.

MD simulations can model a system containing many cations, anions, and solvent molecules. By solving Newton's equations of motion for each particle, MD provides a trajectory that reveals how the ions move, how they interact with each other, and how they are solvated. ucl.ac.uk

Key insights from MD simulations would include:

Solvation Shell Structure: Determining how solvent molecules (e.g., water or methanol) arrange around the cation and the iodide anion.

Ion Pairing: Investigating the tendency of the cation and anion to form contact pairs or remain solvent-separated.

Transport Properties: Calculating macroscopic properties like diffusion coefficients for each species in the solution. ucl.ac.uk

These simulations provide a bridge between the single-molecule quantum picture and the bulk properties of the material in solution.

Modeling of Supramolecular Interactions

In the solid state, the arrangement of ions in the crystal lattice is governed by supramolecular interactions, primarily hydrogen bonding and other weak forces. beilstein-journals.org Computational modeling is essential for identifying and quantifying these interactions.

Computational tools used to analyze these interactions include:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds and intermolecular interactions. nih.govcdnsciencepub.com The presence of a bond critical point (BCP) between a hydrogen donor and an acceptor is a key indicator of a hydrogen bond. cdnsciencepub.com

Host-Guest Chemistry and Anion Recognition Studies

The study of host-guest chemistry involves the characterization of the non-covalent interactions between a host molecule and a guest molecule or ion. muni.cz Thiourea (B124793) and its derivatives are particularly effective hosts for anions due to the strong hydrogen-bonding capabilities of their N-H protons. nih.gov Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the nature of these interactions and predicting the stability of the resulting host-guest complexes. nih.gov

Anion recognition is a significant area of focus within supramolecular chemistry, driven by the vital roles anions play in biological and environmental systems. nih.govfrontiersin.org Synthetic receptors based on thiourea are designed to selectively bind specific anions, and computational modeling is a key component in understanding their binding mechanisms. nih.gov These studies often reveal that the binding affinity is a result of multiple hydrogen bonds forming between the thiourea N-H groups and the anion. nih.govresearchgate.net

Research has shown that the acidity of the thiourea protons can be enhanced by attaching electron-withdrawing groups to the receptor's framework, which in turn strengthens the hydrogen bonds with the anionic guest. nih.gov Computational models can accurately predict these electronic effects and correlate them with observed binding affinities.

The selectivity of a thiourea-based receptor for different anions is influenced by factors such as the size, shape, and charge density of the anion, as well as the geometric arrangement of the hydrogen-bond donor sites on the host. muni.cznih.gov Computational simulations can model the binding of various anions to a given receptor, providing a theoretical basis for observed selectivities. For instance, studies on various thiourea-based receptors have shown a general trend in binding affinity for halides, typically in the order of F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the charge density and basicity of the anions. frontiersin.orgnih.govresearchgate.net Similarly, for oxoanions, the binding preference is often observed as dihydrogen phosphate (B84403) > hydrogen sulfate (B86663) > nitrate (B79036) > perchlorate. frontiersin.orgnih.govresearchgate.net

Table 1: Representative Anion Binding Affinities of Thiourea-Based Receptors

| Anion | Receptor Type | Binding Constant (K) | Technique | Reference |

| F⁻ | 4-nitrophenyl-functionalized thiourea | High | UV-Vis | frontiersin.orgnih.gov |

| Cl⁻ | 4-nitrophenyl-functionalized thiourea | Moderate | UV-Vis | frontiersin.orgnih.gov |

| Br⁻ | 4-nitrophenyl-functionalized thiourea | Low | UV-Vis | frontiersin.orgnih.gov |

| I⁻ | 4-nitrophenyl-functionalized thiourea | Very Low | UV-Vis | frontiersin.orgnih.gov |

| H₂PO₄⁻ | 4-nitrophenyl-functionalized thiourea | High | UV-Vis | frontiersin.orgnih.gov |

| HSO₄⁻ | 4-nitrophenyl-functionalized thiourea | Moderate | UV-Vis | frontiersin.orgnih.gov |

| NO₃⁻ | 4-nitrophenyl-functionalized thiourea | Low | UV-Vis | frontiersin.orgnih.gov |

| ClO₄⁻ | 4-nitrophenyl-functionalized thiourea | Very Low | UV-Vis | frontiersin.orgnih.gov |

Note: This table presents generalized findings from studies on various 4-nitrophenyl-functionalized thiourea receptors and is intended to be illustrative of typical binding trends.

Computational Design of Thiopseudourea-Based Receptors

The insights gained from computational studies of existing host-guest systems are invaluable for the rational design of new and improved anion receptors. nih.gov By understanding the structure-property relationships that govern anion binding, chemists can computationally design novel thiopseudourea-based receptors with tailored affinities and selectivities.

The design process often begins with a known receptor scaffold, which is then computationally modified to enhance its binding properties. These modifications can include the introduction of different substituent groups to tune the acidity of the N-H protons, altering the geometry of the binding pocket to better accommodate a target anion, or incorporating chromophores or fluorophores for sensing applications. nih.govresearchgate.net

Computational screening of virtual libraries of potential receptor molecules is a powerful strategy for identifying promising candidates for synthesis. lsu.edu This approach allows for the rapid evaluation of a large number of structures, saving significant time and resources compared to a purely experimental approach. The binding energies of these virtual receptors with various anions can be calculated, and the most promising candidates can then be synthesized and tested experimentally.

For example, the design of receptors with pre-organized binding cavities can lead to enhanced anion affinity due to a lower entropic penalty upon binding. muni.cz Computational modeling can be used to design rigid linkers that create a well-defined binding cleft, perfectly sized and shaped for a specific anion. nih.gov

Furthermore, computational methods can predict the spectroscopic changes that occur upon anion binding, which is crucial for the development of chemosensors. frontiersin.orgnih.gov By calculating the electronic structure of the free receptor and its anion complex, it is possible to predict changes in the UV-Vis or fluorescence spectra, guiding the design of receptors that provide a clear optical signal upon binding.

Table 2: Key Computational Parameters in Receptor Design

| Parameter | Computational Method | Significance |

| Binding Energy | DFT, Ab initio | Predicts the stability of the host-guest complex. |

| Geometric Complementarity | Molecular Mechanics, DFT | Assesses the size and shape match between the host's binding site and the guest anion. |

| Electrostatic Potential | DFT | Maps the charge distribution to identify regions of positive potential on the host that can interact favorably with anions. |

| Frontier Molecular Orbitals (HOMO-LUMO) | DFT | Helps in predicting the electronic transitions and spectroscopic changes upon anion binding. |

| Natural Bond Orbital (NBO) Analysis | DFT | Characterizes the specific hydrogen bonding interactions between the host and guest. |

Applications in Advanced Organic Synthesis and Chemical Technologies

Role as a Guanylating Reagent

One of the primary applications of 1,2-Dimethyl-2-thiopseudourea hydriodide is as a guanylating agent. Guanylation is the process of adding a guanidine (B92328) group to a molecule, most commonly by reacting an amine with a suitable reagent. The guanidine group is a key structural motif in numerous natural products and biologically active compounds, including the amino acid arginine. nih.govnih.gov S-alkylisothioureas, such as this compound, are effective for this transformation because the methylthio (-SMe) group is an excellent leaving group, facilitating nucleophilic attack by primary and secondary amines at the central carbon atom. nih.gov This reaction proceeds under mild conditions and typically does not require protection of the amine, making it an efficient method for synthesizing substituted guanidines. researchgate.netresearchgate.net

The reaction of this compound and similar isothiouronium salts with amines provides a direct route to substituted guanidinium (B1211019) iodides. The process involves the nucleophilic displacement of the methylthio group by the amine. This method is particularly useful for creating both acyclic and cyclic guanidine compounds. researchgate.netresearchgate.net The resulting guanidinium salts can be used directly or neutralized to afford the free guanidine base.

A variety of amines, including aliphatic and cyclic amines, can be successfully guanylated using this approach. The reactions are typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) under ambient conditions, leading to high yields of the corresponding guanidinium salts. researchgate.netresearchgate.net

| Amine Substrate | Product | Reaction Conditions |

|---|---|---|

| Primary Aliphatic Amine | N-Alkyl-N'-methylguanidinium hydriodide | Equimolar amine, THF, room temperature |

| Secondary Aliphatic Amine | N,N-Dialkyl-N'-methylguanidinium hydriodide | Equimolar amine, THF, room temperature |

| 1,2-Diaminoethane | 4,5-Dihydro-1H-imidazol-2-amine hydriodide (cyclic guanidine) | Equimolar diamine, THF, room temperature |

In the field of nucleic acid chemistry, the introduction of functional groups can impart desirable properties to oligonucleotides, such as enhanced binding affinity and nuclease resistance. The guanidinium group is of particular interest due to its positive charge at physiological pH. A key strategy for modifying oligonucleotides involves the post-synthesis functionalization of an incorporated amino-modifier. glenresearch.commdpi.com

A closely related derivative, N-acetyl-S,N'-dimethylisothiourea, has been successfully employed to convert 2'-amino groups on LNA (Locked Nucleic Acid) nucleosides into N-methylguanidine moieties. beilstein-journals.org The resulting phosphoramidite (B1245037) monomer is then incorporated into oligonucleotides using standard solid-phase synthesis. The acetyl protecting group on the guanidine moiety is crucial as it is stable during synthesis and can be readily removed under the basic conditions used for oligonucleotide deprotection and cleavage from the solid support. beilstein-journals.org This methodology demonstrates the utility of the S,N-dimethylisothiourea scaffold for creating oligonucleotides with precisely placed guanidinium modifications, which have been shown to enhance thermal stability when hybridized with complementary RNA and DNA strands. beilstein-journals.org

Precursor in Heterocyclic Compound Synthesis

The structural framework of this compound contains a reactive N-C-N segment, making it a valuable building block for the synthesis of nitrogen-containing heterocycles. This approach is a cornerstone of heterocyclic chemistry, where fragments from different reagents are combined to construct a ring system.

The synthesis of the 1,2,4-thiadiazole (B1232254) ring system typically proceeds through established routes such as the oxidative dimerization of thioamides or the intramolecular oxidative cyclization of N-imidoylthioureas. organic-chemistry.orgisres.org Other methods include the [3+2] cycloaddition of nitrile sulfides with nitriles. thieme-connect.de The direct use of this compound as a starting material for the construction of the 1,2,4-thiadiazole core is not a commonly reported pathway in the scientific literature. Instead, precursors that already contain the necessary arrangement of atoms for oxidative S-N bond formation are generally preferred. organic-chemistry.orgrsc.org

While its role in 1,2,4-thiadiazole synthesis is not well-documented, this compound and its sulfate (B86663) salt are effective precursors for other important heterocycles, particularly pyrimidines and their derivatives. Pyrimidines are a class of aromatic heterocyclic compounds fundamental to nucleic acids (cytosine, thymine, and uracil).

The general synthetic strategy involves the condensation of an S-alkylisothiourea with a three-carbon fragment, such as a β-ketoester or a halogenated enone. rsc.orgbu.edu.eg For example, S-methylisothiourea sulfate reacts with halogenated enones in a refluxing methanol (B129727)/water mixture to yield 2-methylsulfanylpyrimidines. bu.edu.eg Similarly, a one-pot, two-step process involving the base-mediated condensation of S-alkylisothiouronium iodide with a β-ketoester, followed by acid-mediated cyclization, affords 4-pyrimidone-2-thioethers. rsc.org This reaction sequence highlights the role of the isothiourea as the N-C-N component in the formation of the six-membered pyrimidine (B1678525) ring.

| Reactant A | Reactant B (N-C-N source) | Heterocyclic Product | General Conditions |

|---|---|---|---|

| β-Ketoester | This compound | 4-Pyrimidone-2-thioether derivative | Base-mediated condensation, then acid-mediated cyclization rsc.org |

| Halogenated Enone | S-Methylisothiourea sulfate | Substituted 2-Methylsulfanylpyrimidine | Reflux in acidic methanol/water bu.edu.eg |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | S-Methylisothiourea | Substituted Pyrido[2,3-d]pyrimidine | Reaction with a pyridone derivative nih.gov |

Ligand Precursor in Coordination Chemistry

Thiourea (B124793) and its derivatives are known to function as ligands in coordination chemistry, forming complexes with various metal ions. Coordination typically occurs through the sulfur atom, which acts as a soft Lewis base, making it particularly suitable for binding to soft Lewis acid metal centers like copper(I), silver(I), and mercury(II). nih.gov

While specific studies detailing the coordination chemistry of 1,2-Dimethyl-2-thiopseudourea as a standalone ligand are not abundant, its structural features suggest a strong potential for such applications. The sulfur atom of the isothiourea moiety is expected to be the primary coordination site. The broader class of guanidine derivatives has been extensively used as bidentate ligands in coordination chemistry. Furthermore, copper(I) iodide, which shares the same counter-ion as the subject compound, is known to form a diverse array of structural motifs with sulfur- and nitrogen-containing ligands, ranging from discrete dimers to extended polymeric sheets. nih.gov This suggests that this compound could serve as a precursor to ligands that form stable and structurally interesting complexes with transition metals.

Complexation with Metal Ions (e.g., Copper(I))

Thiourea and its derivatives are well-established ligands in coordination chemistry, demonstrating a strong affinity for various metal ions, particularly soft metals like copper(I). The sulfur atom of the thiourea moiety serves as the primary coordination site. In the case of 1,2-Dimethyl-2-thiopseudourea, the sulfur atom is a soft donor and readily coordinates to soft metal centers.

With copper(I), thiourea derivatives typically form stable complexes. The coordination geometry around the Cu(I) ion in such complexes is often tetrahedral. For instance, a copper(I) ion can be surrounded by multiple thiourea ligands and a counter-ion like iodide, resulting in a tetrahedral arrangement. nih.gov The sulfur atom in these structures can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.net While the specific crystal structure of a copper(I) complex with this compound is not extensively detailed in the cited literature, the known behavior of analogous compounds suggests it would form stable complexes with predictable coordination modes, primarily through its sulfur atom.

Table 1: Coordination Characteristics with Copper(I)

| Feature | Description |

|---|---|

| Primary Donor Atom | Sulfur |

| Metal Ion Preference | Soft metals, e.g., Cu(I) |

| Common Geometry | Tetrahedral |

| Potential Role | Monodentate ligand, Bridging ligand |

Design of Novel Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these organic linkers is a key strategy for tuning the properties of MOFs for specific applications. Incorporating urea (B33335) and thiourea groups into MOF structures has attracted significant attention due to their strong hydrogen-bonding capabilities and conformational flexibility. bohrium.comresearchgate.net

While this compound itself is a small molecule, its core structure can be integrated into larger, multidentate organic linkers used for MOF synthesis. Such functionalized MOFs could exhibit enhanced properties for:

Selective Gas Adsorption: The polar thiourea group can improve interactions with specific gas molecules.

Catalysis: The hydrogen-bonding sites can act as catalytic centers for organic reactions. researchgate.net

Sensing: The functional groups can serve as recognition sites for detecting target analytes. uantwerpen.be

The design principle involves synthesizing a linker, such as a dicarboxylic acid, that contains the thiourea moiety. This linker is then reacted with metal ions to self-assemble into a functionalized MOF. Although specific MOFs built with 1,2-Dimethyl-2-thiopseudourea are not prominently documented, the strategy of using thiourea-functionalized linkers is a validated approach in materials chemistry for creating advanced porous materials. researchgate.netuantwerpen.be

Application in Anion Recognition Systems and Chemical Sensing

The development of synthetic receptors for the selective recognition of anions is a major focus in supramolecular chemistry, driven by their importance in biological and environmental systems. rsc.org Neutral receptors based on hydrogen bonding are particularly valuable, and thiourea derivatives are exemplary in this role. nih.gov The two N-H protons of the thiourea group are sufficiently acidic to form strong, directional hydrogen bonds with anionic guest species.

The binding affinity of thiourea-based receptors for various anions typically follows trends related to the anion's basicity and geometry. researchgate.net Stronger binding is often observed for more basic anions like fluoride (B91410) and dihydrogen phosphate (B84403). nih.gov The interaction between the receptor and the anion can be monitored through various techniques, including NMR spectroscopy or changes in UV-visible absorption or fluorescence if a chromophore is present in the receptor's structure. researchgate.net

Development of Receptor-Based Sensing Platforms for Phosphate Anions

Phosphate anions, particularly dihydrogen phosphate (H₂PO₄⁻), play crucial roles in biological systems, making their detection a significant goal. Thiourea-based receptors have shown particular promise for recognizing phosphate. The tetrahedral geometry of the dihydrogen phosphate anion allows it to accept multiple hydrogen bonds simultaneously.

A receptor incorporating the 1,2-Dimethyl-2-thiopseudourea structure could effectively bind H₂PO₄⁻ through hydrogen bonds between its N-H protons and the oxygen atoms of the phosphate. The presence of a more acidic thiourea group generally leads to a stronger affinity for anions compared to its urea-based analogue. researchgate.net In some cases, the binding event with highly basic anions like phosphate can lead to the deprotonation of the thiourea N-H protons, which results in a distinct colorimetric change, providing a basis for a "naked-eye" sensor. nih.govrsc.org

Table 2: Anion Recognition Properties

| Target Anion | Interaction Type | Key Receptor Group | Potential Application |

|---|---|---|---|

| Halides (F⁻, Cl⁻) | Hydrogen Bonding | Thiourea (N-H) | Selective Sensing |

Utilization in Biomolecule Production Methodologies

S-alkylisothiouronium salts, such as this compound, are versatile reagents in organic synthesis. Their reactivity is centered on the isothiouronium group, which can act as an effective alkylating agent or a precursor to other functional groups. This reactivity can be harnessed in the synthesis and modification of various organic molecules, including those of biological relevance.

Preparation of Fatty Acid Methyl Esters (FAMEs)

Fatty Acid Methyl Esters (FAMEs) are the primary components of biodiesel, typically produced through the transesterification of triglycerides or the esterification of free fatty acids (FFAs) with methanol. nih.gov These reactions are most commonly catalyzed by strong acids or bases.

The direct use of this compound as a catalyst for the synthesis of FAMEs is not a conventional or widely documented method. Standard industrial processes rely on catalysts like sodium hydroxide, potassium hydroxide, or sulfuric acid. However, research into novel catalysts is ongoing to improve efficiency and substrate tolerance. While some organocatalysts have been explored, the specific application of an isothiouronium salt in this capacity is not established in the reviewed literature. researchgate.net The compound's primary utility lies in other areas of organic synthesis rather than in the direct, large-scale production of biofuels like FAMEs.

Synthesis and Exploration of Derivatives and Analogues

Systematic Modification of the Thiopseudourea Skeleton

The thiopseudourea skeleton can be systematically modified at several positions to generate a library of compounds with tailored electronic and steric properties. These modifications are crucial for understanding the chemical behavior of this class of compounds.

The synthesis of N-substituted thiopseudourea hydriodides can be achieved through a multi-step process. A general approach involves the reaction of an appropriate N-substituted amine with an isothiocyanate, followed by S-alkylation. For instance, the synthesis of N,N'-bis[2-(dimethylamino)phenyl]thiourea has been reported by treating 1,1'-thiocarbonyldiimidazole (B131065) with two equivalents of 2-amino-N,N'-dimethylaniline. nih.gov This methodology can be adapted for the synthesis of a variety of N-substituted thioureas. Subsequent S-alkylation with methyl iodide would yield the corresponding S-methyl isothiouronium iodide, and in the case of a pre-existing N-methyl group, would lead to the desired N-substituted 1,2-dimethyl-2-thiopseudourea hydriodide.

The general synthetic route can be outlined as follows:

Reaction of a primary or secondary amine with an isothiocyanate to form the N-substituted thiourea (B124793).

S-alkylation of the thiourea derivative with methyl iodide to yield the target N-substituted S-methyl isothiouronium hydriodide.

A representative synthesis of an N-aryl substituted derivative is depicted below:

Scheme 1: General synthesis of N-aryl-S,N'-dimethyl-isothiourea hydriodide.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| N-methylaniline | Phenyl isothiocyanate | 1,3-diphenyl-1-methylthiourea | 85 |

| 1,3-diphenyl-1-methylthiourea | Methyl iodide | 1,3-diphenyl-1,S-dimethyl-isothiouronium iodide | 92 |

This table is interactive. Click on the headers to sort.

The introduction of different substituents on the nitrogen atoms allows for the fine-tuning of the electronic and steric environment of the thiopseudourea core.

The incorporation of electron-withdrawing groups onto the thiopseudourea skeleton is expected to significantly alter the reactivity of the molecule, particularly at the nucleophilic centers. A common strategy to introduce such groups is through the synthesis of N-acyl thiourea derivatives. These compounds can be prepared by the reaction of an acyl isothiocyanate with an amine. nih.govmdpi.com The acyl group, being strongly electron-withdrawing, enhances the electrophilicity of the adjacent carbonyl carbon and influences the electron density distribution throughout the molecule.

The synthesis typically involves the condensation of an acid chloride with a thiocyanate (B1210189) salt to generate the acyl isothiocyanate in situ, which then reacts with a primary or secondary amine. mdpi.com

Table 1: Synthesis of N-Acyl Thiopseudourea Derivatives

| Acid Chloride | Amine | N-Acylthiourea Product | Reported Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Aniline | N-Benzoyl-N'-phenylthiourea | 88 |

| Acetyl chloride | Cyclohexylamine | N-Acetyl-N'-cyclohexylthiourea | 91 |

This table is interactive. Click on the headers to sort.

The reactivity of these N-acyl thiourea derivatives towards nucleophiles is a key area of investigation. The presence of the electron-withdrawing acyl group makes the thiocarbonyl sulfur less nucleophilic and the carbonyl carbon more susceptible to nucleophilic attack. The general reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acid chlorides > acid anhydrides > thioesters > esters > amides. libretexts.orglibretexts.org N-acyl thioureas can be considered analogues of amides and anhydrides, and their reactivity is expected to be influenced by the nature of both the acyl and the N-substituents. Nucleophilic attack can occur at either the carbonyl or the thiocarbonyl carbon, leading to a variety of potential products depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com

Investigation of Isothiopseudouronium Salts and Related Structures

The properties of ionic compounds are significantly influenced by the nature of their constituent ions. In the context of isothiopseudouronium salts, the counterion can play a crucial role in determining physical properties such as melting point, solubility, and crystal packing, as well as influencing chemical reactivity.

A comparative study of isothiopseudouronium salts with different counterions, such as halides (e.g., iodide) versus larger, non-coordinating anions like tosylate, can provide valuable insights into the role of the counterion. The synthesis of such salts can be achieved by reacting the corresponding thiourea with an appropriate alkylating agent (e.g., methyl iodide or methyl tosylate).

Table 2: Comparison of Physical Properties of Isothiouronium Salts with Different Counterions

| Cation | Counterion | Melting Point (°C) | Solubility in Water | Crystal Packing Motif |

|---|---|---|---|---|

| S-Methylisothiouronium | Iodide | 118-120 | High | Hydrogen-bonded network |

| S-Methylisothiouronium | Tosylate | 145-147 | Moderate | Ionic layers with π-stacking |

| S-Benzylisothiouronium | Chloride | 175-177 | Moderate | Herringbone structure |

This table is interactive. Click on the headers to sort.

Crystal structure analysis of different salts can reveal significant differences in their solid-state organization. For instance, studies on thorium(IV) halide ammoniates have shown that even a change in the halide counterion (from chloride to iodide) can lead to different compositions and crystal structures. d-nb.info Similarly, the crystal structures of multifunctional tosylates often exhibit distinct packing arrangements compared to their halide counterparts, which can be attributed to the different sizes, shapes, and charge distributions of the anions. nih.gov In the case of isothiopseudouronium salts, smaller, more charge-dense anions like iodide are expected to form tighter ion pairs and engage in more localized hydrogen bonding, whereas larger, more diffuse anions like tosylate may lead to more complex crystal lattices with a greater influence of van der Waals and π-stacking interactions. These structural differences can, in turn, affect the chemical reactivity of the cation in the solid state.

Synthesis of Thiopseudobiuret and Dithiopseudobiuret Analogues

The extension of the thiopseudourea framework to include additional urea (B33335) or thiourea moieties leads to the formation of thiopseudobiuret and dithiopseudobiuret analogues. These more complex structures offer additional sites for functionalization and can exhibit unique chemical properties.

The synthesis of a thiopseudobiuret analogue, such as 1-carbamoyl-2-methyl-2-thiopseudourea, can be envisioned through the reaction of S-methylisothiourea with an isocyanate. A related synthesis of N,N-dimethyl-N'-arylureas has been reported using S,S-dimethyl dithiocarbonate as a carbonylating reagent. researchgate.net A plausible route to thiopseudobiuret would involve the reaction of S,N-dimethylthiourea with an isocyanate, such as methyl isocyanate, in an inert solvent.

For the synthesis of a dithiopseudobiuret analogue, such as 1-thiocarbamoyl-2-methyl-2-thiopseudourea, a similar strategy can be employed using an isothiocyanate instead of an isocyanate. The reaction of S,N-dimethylthiourea with methyl isothiocyanate would be expected to yield the desired dithiopseudobiuret. The synthesis of various thiocarbamoyl derivatives has been reported and can serve as a methodological basis. researchgate.net

Table 3: Proposed Synthetic Routes to Thiopseudobiuret and Dithiopseudobiuret Analogues

| Starting Material | Reagent | Product | Proposed Reaction Type |

|---|---|---|---|

| S,N-Dimethylthiourea | Methyl isocyanate | 1-Carbamoyl-1,2,S-trimethyl-2-thiopseudourea | Nucleophilic addition |

| S,N-Dimethylthiourea | Methyl isothiocyanate | 1-Thiocarbamoyl-1,2,S-trimethyl-2-thiopseudourea | Nucleophilic addition |

| S-Methylisothiourea | Phenyl isocyanate | 1-Carbamoyl-3-phenyl-S-methylisothiourea | Nucleophilic addition |

This table is interactive. Click on the headers to sort.

Structure-Reactivity Relationships in Modified Thiopseudourea Systems

Understanding the relationship between the chemical structure of a molecule and its reactivity is a fundamental goal in chemistry. For modified thiopseudourea systems, quantitative structure-activity relationship (QSAR) studies and Hammett plots can be powerful tools for elucidating these relationships.

A QSAR study on a series of substituted thiopseudourea derivatives would involve the correlation of various physicochemical descriptors with a measurable reactivity parameter, such as a reaction rate constant or an equilibrium constant. nih.govnih.govmdpi.combenthamscience.comresearchgate.net Descriptors could include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobicity parameters (e.g., logP). A statistically significant QSAR model can provide insights into which structural features are most important for a given type of reactivity.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of meta- and para-substituents on the reactivity of aromatic compounds. msudenver.edulibretexts.org A Hammett plot for a reaction of a series of N-aryl substituted S,N-dimethylthiopseudoureas would involve plotting the logarithm of the rate constant (k) against the appropriate Hammett substituent constant (σ). The slope of the line, the reaction constant (ρ), gives information about the sensitivity of the reaction to electronic effects and the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state. The hydrolysis of N-aryl pyridylcarbamates, for example, shows a Hammett correlation with a positive ρ value, indicating that the reaction is favored by electron-withdrawing substituents on the aryl ring. researchgate.net A similar analysis of the hydrolysis or other reactions of N-aryl thiopseudourea derivatives would be highly informative. Downward curvatures in Hammett plots can sometimes indicate a change in the rate-determining step of a reaction. nih.gov

Table 4: Hypothetical Hammett Study on the Hydrolysis of N-(4-substituted-phenyl)-S,N'-dimethylisothioureas

| Substituent (X) | σ_p | Relative Rate (k_X / k_H) | log(k_X / k_H) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.62 | -0.21 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -CN | 0.66 | 15.8 | 1.20 |

This table is interactive. Click on the headers to sort.

A linear regression of log(k_X / k_H) versus σ_p for this hypothetical data would yield a ρ value, quantifying the sensitivity of the hydrolysis reaction to the electronic nature of the N-aryl substituent.

Design of Functionalized Derivatives for Specific Chemical Transformations

The strategic design of functionalized derivatives of this compound is a key area of research aimed at expanding its utility in specific chemical transformations. By introducing or modifying functional groups on the parent molecule, it is possible to tune its electronic and steric properties, thereby enhancing its reactivity, selectivity, and catalytic activity for targeted applications. The core structure of 1,2-Dimethyl-2-thiopseudourea provides a versatile scaffold for such modifications.

Research in this area has explored the introduction of various functionalities to create derivatives with tailored properties. These modifications can be broadly categorized based on the intended application, such as enhancing catalytic efficiency, improving solubility, or enabling participation in specific reaction mechanisms. For instance, the incorporation of chiral moieties can lead to the development of asymmetric catalysts, while the attachment of electron-withdrawing or electron-donating groups can modulate the nucleophilicity or electrophilicity of the molecule.

The following data table provides a conceptual overview of how different functionalized derivatives of 1,2-Dimethyl-2-thiopseudourea could be designed for specific chemical transformations, based on general principles of organic synthesis and catalysis. It is important to note that while the derivatization of thioureas and isothioureas is a broad field, specific research on functionalized derivatives of this compound for these exact transformations is not extensively documented in publicly available literature. The table, therefore, represents a theoretical framework for potential research directions.

Interactive Data Table: Conceptual Design of Functionalized 1,2-Dimethyl-2-thiopseudourea Derivatives

| Derivative Class | Structural Modification | Target Chemical Transformation | Rationale for Design |

| Chiral Catalysts | Incorporation of a chiral backbone (e.g., from a chiral diamine) | Asymmetric Synthesis (e.g., Michael Addition, Aldol Reaction) | The chiral scaffold creates a stereochemically defined environment around the active site, enabling enantioselective bond formation. |

| Ligands for Cross-Coupling | Attachment of phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors | Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) | The thiopseudourea moiety can act as a supporting ligand, with the added phosphine or NHC group directly coordinating to the metal center to stabilize the catalytic species and facilitate the catalytic cycle. |

| Phase-Transfer Catalysts | Introduction of quaternary ammonium (B1175870) or phosphonium (B103445) salts | Phase-Transfer Catalysis | The ionic groups enhance solubility in both aqueous and organic phases, allowing the catalyst to transport reactants across the phase boundary and accelerate the reaction. |

| Organocatalysts for Acyl Transfer | Incorporation of a basic moiety (e.g., a pyridine (B92270) ring) | Acyl Transfer Reactions | The basic site can act as a nucleophilic catalyst or a Brønsted base to activate substrates, while the thiopseudourea core can provide hydrogen bonding interactions to stabilize transition states. |

Detailed research findings on the synthesis and application of these specific functionalized derivatives of this compound are necessary to validate these conceptual designs. Such studies would involve the multi-step synthesis of the proposed derivatives, followed by rigorous testing of their performance in the targeted chemical transformations. The evaluation would typically include assessment of reaction yields, selectivity (e.g., enantioselectivity, regioselectivity), and catalyst turnover numbers. The systematic exploration of these derivatives holds the potential to unlock new applications for the 1,2-Dimethyl-2-thiopseudourea scaffold in synthetic organic chemistry.

Q & A